molecular formula C6H6ClNO2S B2901600 Methyl 2-chloro-5-methylthiazole-4-carboxylate CAS No. 1378819-18-1

Methyl 2-chloro-5-methylthiazole-4-carboxylate

Cat. No. B2901600
M. Wt: 191.63
InChI Key: JBLMIHCEOBUKCI-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-methylthiazole-4-carboxylate” is a chemical compound with the CAS Number: 1378819-18-1 . It has a molecular weight of 191.64 and its IUPAC name is methyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate . Its physical form is liquid .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-5-methylthiazole-4-carboxylate” is 1S/C6H6ClNO2S/c1-3-4 (5 (9)10-2)8-6 (7)11-3/h1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-methylthiazole-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.64 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antithrombotic Agents : Methyl 2-chloro-5-methylthiazole-4-carboxylate derivatives show potential as antithrombotic agents with good in vivo activity. These derivatives have been synthesized and characterized, exhibiting moderate to good antimicrobial activity (Babu, Babu, Ravisankar, & Latha, 2016).

Synthesis Techniques

  • Ester and Anilide Synthesis : The compound has been involved in the synthesis of 2-acetyl(arylsulfonyl)amino derivatives, showcasing its utility in the creation of various chemical structures (Dovlatyan et al., 2004).
  • Intermediate in Cefditoren Pivoxil Synthesis : Used as a key intermediate for the synthesis of Cefditoren Pivoxil, indicating its role in pharmaceutical manufacturing (Su Wei-ke, 2009).

Photochemistry and Spectroscopy

  • Matrix-Isolated Study : The compound has been isolated in low-temperature matrices and studied via FTIR spectroscopy, contributing to the understanding of molecular behavior in cryogenic conditions (Lopes et al., 2011).

Chemical Modification and Analysis

  • Antimicrobial Activity : Modified derivatives of Methyl 2-chloro-5-methylthiazole-4-carboxylate have shown antimicrobial activities against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
  • Thiazole Synthesis Methods : Various methods for synthesizing thiazole derivatives have been investigated, highlighting its versatility in chemical synthesis (Ganapathi & Venkataraman, 1945).
  • One-Pot Synthesis Technique : A practical one-pot procedure for synthesizing derivatives from commercially available materials demonstrates its efficiency in chemical processes (Meng et al., 2014).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Thiazole-4-carboxylates, including Methyl 2-chloro-5-methylthiazole-4-carboxylate, have been evaluated for their inhibitive behavior on mild steel corrosion, indicating its potential in industrial applications (El aoufir et al., 2020).

Medical Applications

  • Spinal Cord Injury Treatment : A derivative of Methyl 2-chloro-5-methylthiazole-4-carboxylate has been used for the prevention and treatment of spinal cord injury, demonstrating its significance in medical research (Davis, 1954).

properties

IUPAC Name

methyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLMIHCEOBUKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-methylthiazole-4-carboxylate

Citations

For This Compound
1
Citations
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
… Methyl 6-chloropyrazine-2-carboxylate, methyl 6-chloropyridazine-4-carboxylate, and methyl 2-chloro-5-methylthiazole-4-carboxylate were independently reacted with amine 26 in the …
Number of citations: 40 pubs.acs.org

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